molecular formula C16H15FN4O2S B2514628 2-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034336-57-5

2-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2514628
CAS RN: 2034336-57-5
M. Wt: 346.38
InChI Key: YGFULGODOXZTCA-UHFFFAOYSA-N
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Description

The compound “2-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring and a pyridine ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . Another method involves the [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .


Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The pyrazole and pyridine rings are likely key structural elements .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites. Pyrazole derivatives are known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrazole compounds are generally soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and COX-2 Inhibition

2-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is part of a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties. These compounds have been synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activities. Research has identified that fluorine substitution on the benzenesulfonamide moiety, along with an electron-donating group at the 4-position of the 5-aryl ring, enhances selectivity and potency for COX-2 inhibition. The study also explored the pharmacokinetic properties and anti-inflammatory activity of these compounds, proposing them as leads for the development of injectable COX-2 specific inhibitors (Pal et al., 2003).

Fluorometric Sensing for Hg2+

A novel pyrazoline-based compound has been utilized for selective fluorometric "turn-off" sensing of Hg2+. This study demonstrates the compound's specificity for Hg2+ ion detection over other metal ions, showcasing its potential for practical applications in selective fluorometric sensing (Bozkurt & Gul, 2018).

PET Imaging and Peripheral Benzodiazepine Receptor Study

The compound has been part of the synthesis and biological evaluation for the study of peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). Specifically, fluorinated derivatives have shown high affinity and selectivity for PBRs, indicating their potential as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antidiabetic Agent Development

In the search for new antidiabetic agents, fluorinated pyrazoles and benzenesulfonamide derivatives have been synthesized and evaluated. These compounds have shown significant antidiabetic activity, with some demonstrating favorable drug-like profiles. This research provides a foundation for further drug discovery and development in the antidiabetic field (Faidallah et al., 2016).

Development of COX-2 Inhibitors

Another study focused on the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. The research emphasized the template's versatility in generating compounds that showed good selectivity for the COX-2 enzyme, underlining the therapeutic potential of these compounds in anti-inflammatory and pain management (Patel et al., 2004).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Pyrazole derivatives are of interest in the development of new drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name

2-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-21-11-13(9-19-21)16-12(5-4-8-18-16)10-20-24(22,23)15-7-3-2-6-14(15)17/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFULGODOXZTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

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